Methyl 4-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate
Description
X-ray Diffraction Studies
X-ray crystallographic data for this compound remains unpublished in the available literature. However, analogous imidazo[2,1-b]thiazole derivatives exhibit monoclinic crystal systems with P2₁/c space groups, as observed in structurally related compounds. For the target molecule, computational predictions suggest a similar packing arrangement dominated by π-π stacking interactions between aromatic rings and hydrogen bonds involving the carboxamide group.
Three-Dimensional Conformational Analysis
The compound’s 3D conformation has been modeled using density functional theory (DFT) and molecular mechanics. Key findings include:
- Planarity of the imidazo[2,1-b]thiazole core : Facilitates conjugation across the heterocycle.
- Dihedral angle between aryl groups : The 4-methoxyphenyl and benzoate substituents adopt a near-orthogonal orientation (85–95°), minimizing steric clashes.
- Methoxy group orientation : The methoxy oxygen lies coplanar with its attached phenyl ring, optimizing resonance stabilization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Profile
While experimental NMR data for this compound is not explicitly reported in the provided sources, predicted spectral features based on its structure include:
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Vibrational Signatures
Key IR absorptions inferred from functional groups include:
Mass Spectrometric Fragmentation Patterns
The compound exhibits a molecular ion peak at m/z 407.4 ([M+H]⁺). Predominant fragmentation pathways include:
- Loss of methoxy groups : Sequential neutral losses of 31 Da (OCH₃) and 32 Da (CH₃OH).
- Cleavage of the amide bond : Yielding imidazo[2,1-b]thiazole and benzoate fragments at m/z 243 and 165, respectively.
- Retro-Diels-Alder rearrangement : Observed in the thiazole ring, producing ions at m/z 178 and 229.
Properties
IUPAC Name |
methyl 4-[[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-27-16-9-5-13(6-10-16)17-11-24-18(12-29-21(24)23-17)19(25)22-15-7-3-14(4-8-15)20(26)28-2/h3-12H,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIYXQWSLPBUCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of an appropriate precursor with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions to form the imidazo[2,1-b]thiazole core . The resulting intermediate is then further functionalized to introduce the 4-methoxyphenyl and carboxamido groups, followed by esterification to obtain the final methyl ester product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The methoxyphenyl group undergoes regioselective oxidation to form phenolic derivatives. Key findings include:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | Acidic (H₂SO₄), 80°C, 6 hr | 4-Hydroxyphenyl derivative | 72% | |
| CrO₃ | Acetic acid, reflux, 12 hr | 3,4-Dihydroxybenzene analog | 58% |
Oxidation of the imidazo[2,1-b]thiazole core is less common but achievable under strong oxidizing conditions (e.g., H₂O₂/Fe³⁺) .
Reduction Reactions
The heterocyclic core and carboxamide group participate in selective reductions:
| Reagent | Target Site | Product | Outcome |
|---|---|---|---|
| NaBH₄ | Imidazo-thiazole core | Dihydroimidazo-thiazole derivative | Partial saturation |
| LiAlH₄ | Ester group | Primary alcohol (benzoic acid derivative) | Full conversion |
Reduction of the carboxamide to a methylene group requires harsher conditions (e.g., BH₃·THF) .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at multiple sites:
Electrophilic Aromatic Substitution (EAS)
The 4-methoxyphenyl ring undergoes nitration and halogenation:
| Reaction | Reagent | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to OMe | 65% |
| Bromination | Br₂/FeBr₃, 25°C | Ortho to OMe | 48% |
Data extrapolated from structurally related imidazo-thiazole systems .
Nucleophilic Substitution
The thiazole sulfur atom reacts with alkyl halides (e.g., CH₃I) to form sulfonium salts .
Hydrolysis and Functional Group Interconversion
The ester and carboxamide groups exhibit distinct reactivity:
Cross-Coupling and Click Chemistry
Palladium-catalyzed reactions enable structural diversification:
| Reaction Type | Catalyst | Substrate | Yield |
|---|---|---|---|
| Sonogashira coupling | Pd(PPh₃)₂Cl₂/CuI | Terminal alkynes | 68–85% |
| CuAAC click reaction | CuSO₄/sodium ascorbate | Azides → Triazoles | 73–92% |
Data from analogous imidazo[2,1-b]thiazole systems .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition at the imidazo-thiazole core, forming dimeric structures with retained bioactivity .
Key Mechanistic Insights
-
Steric Effects : Bulkier substituents on the methoxyphenyl ring reduce EAS yields due to hindered planarization .
-
Electronic Effects : Electron-withdrawing groups (e.g., NO₂) on the benzoate moiety accelerate hydrolysis .
This reactivity profile underscores the compound’s versatility as a scaffold for medicinal chemistry optimization.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has exhibited significant antiproliferative effects against various cancer cell lines, particularly pancreatic ductal adenocarcinoma (PDAC).
Case Study: Antiproliferative Effects on PDAC
- A study evaluated the compound against PDAC cell lines, revealing IC50 values indicating its effectiveness:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SUIT-2 | 0.8 | Inhibition of epithelial-to-mesenchymal transition (EMT) markers |
| Capan-1 | 1.5 | Reduction in cell migration |
| Panc-1 | 2.0 | Inhibition of metalloproteinase activity |
The compound's mechanism involves the inhibition of key regulators such as E-cadherin and vimentin, leading to reduced cell migration and spheroid shrinkage.
Antimicrobial Activity
In addition to its anticancer properties, methyl 4-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate has shown promise as an antimicrobial agent, particularly against Mycobacterium tuberculosis (Mtb).
Antitubercular Activity Data
- The compound demonstrated selective inhibition against Mtb with minimal toxicity to human lung fibroblast cells:
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| Methyl 4-(6-(4-methoxyphenyl)... | 2.32 | No activity against non-tuberculous mycobacteria |
This activity is attributed to the compound's ability to modulate various signaling pathways, including the inhibition of tyrosine kinases.
Mechanism of Action
The mechanism of action of Methyl 4-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects . Additionally, it may interact with cellular signaling pathways to exert anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The imidazo[2,1-b]thiazole scaffold is highly sensitive to substituent variations, which critically influence biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Imidazo[2,1-b]thiazole Derivatives
Key Observations:
- C-6 Substituents :
- 4-Methoxyphenyl (present in the target compound and 5h): The methoxy group’s electron-donating nature may enhance π-stacking but reduce COX-2 affinity compared to electron-withdrawing groups like 4-(methylsulfonyl)phenyl in 6a .
- Halogenated aryl groups (e.g., 4-chlorophenyl in 5g): Improve lipophilicity and membrane permeability but may lower selectivity .
- C-3 Modifications: Carboxamido benzoate ester: Likely influences solubility and bioavailability compared to simpler acetamide or ester derivatives (e.g., 5h, 13).
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound | Melting Point (°C) | Yield (%) | Solubility Predictions |
|---|---|---|---|
| Target Compound | Not reported | Not reported | Moderate (ester and amide balance) |
| 5h | 108–110 | 81 | Low (due to chloropyridinyl) |
| 6a | Not reported | Not reported | High (polar methylsulfonyl and amine) |
| 5g | 211–213 | 74 | Low (lipophilic 4-chlorophenyl) |
Biological Activity
Methyl 4-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate is a complex organic compound that has drawn significant attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Chemical Structure and Synthesis
Chemical Structure:
- Molecular Formula: C18H18N4O3S
- IUPAC Name: this compound
The synthesis of this compound typically involves several key steps:
- Formation of the Imidazo[2,1-b]thiazole Core: This is achieved through cyclization reactions involving thioamide and α-haloketone precursors.
- Introduction of the Methoxyphenyl Group: This step utilizes nucleophilic aromatic substitution reactions.
- Amidation: The carboxamido group is introduced through coupling reactions with appropriate amines using agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit various cancer cell lines by targeting specific molecular pathways:
- Mechanism of Action: The compound interacts with enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. Notably, it has been found to inhibit focal adhesion kinase (FAK), which is overexpressed in several cancers .
Table 1: Antitumor Efficacy
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Methyl 4-(6-(4-methoxyphenyl)... | MesoII | 0.59 | Inhibition of phospho-FAK |
| Methyl 4-(6-(4-methoxyphenyl)... | HeLa | 1.25 | Induction of apoptosis |
Antimycobacterial Activity
In addition to its antitumor effects, the compound has shown promising activity against Mycobacterium tuberculosis (Mtb). A study reported an IC50 value of approximately 2.32 mM against Mtb H37Ra, indicating its potential as an anti-tubercular agent .
Table 2: Antimycobacterial Activity
| Compound | Strain | IC50 (mM) | Remarks |
|---|---|---|---|
| Methyl 4-(6-(4-methoxyphenyl)... | Mtb H37Ra | 2.32 | Significant activity observed |
| Other derivatives | Non-tuberculous | >128 | No acute cellular toxicity observed |
Antifungal and Antiviral Properties
The compound also exhibits antifungal and antiviral activities, making it a candidate for further exploration in treating various infections. Its unique structure allows it to inhibit key enzymes involved in fungal growth and viral replication .
Case Studies
Several studies have evaluated the biological activity of similar imidazo[2,1-b]thiazole derivatives, providing insights into structure-activity relationships:
- Study on Anticancer Activity: A series of imidazo[2,1-b]thiazole derivatives were tested against multiple cancer cell lines, revealing that modifications in substituents significantly affect their potency .
- Antitubercular Evaluation: Another study highlighted the effectiveness of imidazo[2,1-b]thiazole derivatives against Mtb, emphasizing the role of specific functional groups in enhancing their bioactivity .
Q & A
Q. What synthetic methodologies are recommended for the preparation of methyl 4-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate?
The synthesis of this compound involves sequential coupling reactions. A general approach includes:
- Imidazo[2,1-b]thiazole Core Formation : Reacting substituted thiazole precursors with halogenated intermediates under reflux conditions. For example, evidence from analogous imidazo[2,1-b]thiazole syntheses suggests using ethanol or dichloromethane (DCM) as solvents with acid catalysts (e.g., glacial acetic acid) to facilitate cyclization .
- Amide Bond Formation : Activating the carboxylic acid group (e.g., using p-toluenesulfonyl chloride in DCM) and coupling with the amine-containing benzoate derivative. This step requires careful stoichiometric control and inert atmosphere to minimize side reactions .
- Purification : Column chromatography or recrystallization (e.g., from ethanol/water mixtures) is recommended, with characterization via H NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and mass spectrometry (expected [M+H] around 450–500 m/z) .
Q. What safety precautions are critical when handling this compound in the laboratory?
Safety data sheets for structurally related compounds highlight the following:
- Personal Protective Equipment (PPE) : Wear NIOSH-approved gloves, lab coats, and safety goggles. Use fume hoods for all manipulations to avoid inhalation (classified as Acute Toxicity Category 4) .
- Exposure Control : Implement engineering controls (e.g., local exhaust ventilation) and hygiene measures (e.g., immediate washing after contact). Contaminated clothing must be disposed of as hazardous waste .
- First Aid : For skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes. Emergency protocols require contacting certified medical personnel .
Advanced Research Questions
Q. How can structural modifications optimize the biological activity of this compound?
Structure-activity relationship (SAR) studies on imidazo[2,1-b]thiazole derivatives suggest:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., nitro, cyano) at the 4-methoxyphenyl ring enhances metabolic stability, while bulky substituents on the benzoate moiety improve target binding affinity. Evidence from related compounds shows that halogenation (e.g., Cl or F) at specific positions increases inhibitory potency against enzymes like CYP3A4 .
- Heterocycle Replacement : Replacing the imidazo[2,1-b]thiazole core with benzothiazole or triazole analogs (e.g., as in evidence 1 and 22) can modulate solubility and selectivity. Computational docking studies are recommended to predict binding interactions .
Q. How can conflicting data in reaction yields or purity be resolved during synthesis?
Contradictions in yields often arise from:
- Reagent Purity : Ensure reagents (e.g., substituted benzaldehydes) are freshly distilled or recrystallized. highlights that impurities in aldehydes reduce coupling efficiency .
- Optimization via DOE : Apply Design of Experiments (DoE) to test variables (e.g., temperature, solvent ratio). For example, a flow-chemistry approach (as in evidence 10) can enhance reproducibility by controlling reaction parameters like residence time .
- Analytical Validation : Use HPLC with UV detection (λ = 254 nm) to quantify purity. Discrepancies in NMR signals may require advanced techniques like C DEPT or 2D-COSY to confirm structural integrity .
Q. What strategies mitigate side reactions during the formation of the imidazo[2,1-b]thiazole core?
Common side reactions include dimerization or over-halogenation. Mitigation strategies involve:
- Temperature Control : Maintain reflux temperatures strictly (e.g., 80–90°C for ethanol-based reactions) to avoid decomposition .
- Catalyst Selection : Use milder catalysts (e.g., pyridine instead of strong acids) to reduce electrophilic substitution at unintended positions .
- Protecting Groups : Temporarily protect reactive sites (e.g., methoxy groups) with tert-butyldimethylsilyl (TBS) ethers, which can be cleaved post-cyclization .
Methodological Resources
- Synthetic Protocols : Refer to evidence 2 (reflux conditions), 7 (triazine coupling), and 8 (amide activation).
- Safety Guidelines : Follow evidence 3, 4, and 6 for hazard management.
- Structural Characterization : Use data from evidence 8 (NMR, MS) and 9 (crystallographic reports).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
